Dichloramine T

Catalog No.
S525948
CAS No.
473-34-7
M.F
C7H7Cl2NO2S
M. Wt
240.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloramine T

CAS Number

473-34-7

Product Name

Dichloramine T

IUPAC Name

N,N-dichloro-4-methylbenzenesulfonamide

Molecular Formula

C7H7Cl2NO2S

Molecular Weight

240.11 g/mol

InChI

InChI=1S/C7H7Cl2NO2S/c1-6-2-4-7(5-3-6)13(11,12)10(8)9/h2-5H,1H3

InChI Key

ARGDYOIRHYLIMT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl

Solubility

Soluble in DMSO

Synonyms

dichloramine T, dichloramine-T, N,N-dichloro-4-methylbenzenesulfonamide

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl

Description

The exact mass of the compound Dichloramine T is 238.9575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1130. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dichloramine T, also known as N,N-dichloro-4-methylbenzenesulfonamide, is an organic compound with the formula C₇H₇Cl₂NO₂S. It features a toluene structure substituted by a sulfonamide group, which contains two chlorine atoms attached to the nitrogen atom. This compound is typically encountered as a white to light yellow powder or crystal and is known for its strong oxidizing properties and utility in various

  • Antiseptic Properties

    Early 20th-century research explored Dichloramine-T's potential as an antiseptic. Studies investigated its effectiveness against various bacteria and compared it to other disinfectants like sodium hypochlorite (bleach) []. These investigations helped establish the field of antisepsis and understand disinfectant mechanisms.

  • Chloramine Chemistry

    Dichloramine-T belongs to a class of compounds called chloramines. Research involving Dichloramine-T contributed to the understanding of chloramine stability and degradation in water []. This knowledge is crucial for developing and maintaining safe chlorinated drinking water systems.

Dichloramine T is characterized by its high reactivity due to the presence of active (electrophilic) chlorine. Its reactivity is comparable to that of sodium hypochlorite, allowing it to participate in various oxidation reactions. In aqueous solutions, dichloramine T exhibits a slightly basic pH (around 8.5) and can engage in reactions such as:

  • Oxidation of Amino Acids: The kinetics of amino acid oxidation by dichloramine T have been studied, revealing second-order kinetics with respect to the oxidant concentration in certain conditions .
  • Amidohydroxylation: It serves as a reagent in the Sharpless oxyamination process, converting alkenes into vicinal aminoalcohols, which are valuable in organic synthesis .
  • Disinfection: Due to its bactericidal and virucidal properties, dichloramine T has been employed as a hospital disinfectant effective against various pathogens .

The synthesis of dichloramine T typically involves the oxidation of p-toluenesulfonamide using sodium hypochlorite. This reaction can be performed in situ by generating sodium hypochlorite from sodium hydroxide and chlorine gas. The general reaction can be summarized as follows:

p Toluenesulfonamide+NaOClDichloramine T+byproducts\text{p Toluenesulfonamide}+\text{NaOCl}\rightarrow \text{Dichloramine T}+\text{byproducts}

This method yields dichloramine T efficiently while maintaining a relatively low cost and toxicity profile compared to other reagents .

Dichloramine T finds extensive applications across various fields:

  • Organic Synthesis: It acts as a reagent for cyclization reactions, facilitating the formation of aziridines, oxadiazoles, isoxazoles, and pyrazoles .
  • Disinfectant: Its effectiveness against a wide range of microorganisms makes it suitable for use in medical settings .
  • Radioiodination: It is commonly used to label biomolecules with radioactive iodine for diagnostic purposes in nuclear medicine .

Studies on the interactions of dichloramine T with various amines have revealed insights into its mechanisms of action. The kinetics of chlorine transfer from dichloramine T to amines demonstrate second-order reactions that are independent of p-toluenesulfonamide concentration, suggesting a complex interaction mechanism that warrants further investigation .

Dichloramine T shares similarities with several other compounds that contain chlorinated amines or sulfonamides. Here are some comparable compounds:

Compound NameStructure/FormulaUnique Features
Chloramine BN,N-Dichloro-4-bromobenzenesulfonamideUsed primarily as a disinfectant; less stable than dichloramine T
N-Chloro-p-toluenesulfonamideC₇H₈ClNO₂SSimilar reactivity but less common in synthesis applications
Sodium HypochloriteNaOClCommonly used bleach; more reactive but less selective

Uniqueness of Dichloramine T:

  • Dichloramine T stands out due to its dual role as both an oxidizing agent and a source of nitrogen and chlorine in organic synthesis.
  • Its mild basicity and low odor make it preferable for certain applications over stronger disinfectants like sodium hypochlorite.

The synthetic development of Dichloramine T (N,N-dichloro-para-toluenesulfonamide) represents a significant milestone in the evolution of N-chloro compound chemistry. The compound was first synthesized by Frederick Daniel Chattaway in 1905 [1] [2], marking the beginning of systematic research into chloramine derivatives as chemical reagents and disinfectants.

Chattaway's pioneering work established the fundamental approach to Dichloramine T synthesis through the chlorination of para-toluenesulfonamide [1] [3]. This initial methodology involved the treatment of para-toluenesulfonamide with bleaching powder or chlorine gas under controlled conditions, achieving yields of approximately 60-70% [1]. The historical significance of this discovery cannot be overstated, as it opened new avenues for the development of organic chlorinating agents and disinfectants.

Following Chattaway's initial work, the 1920s and 1930s witnessed substantial improvements in synthesis protocols. Enhanced chlorination methods were developed that increased yields to 70-80% while improving product consistency [2] [3]. The industrial significance of Dichloramine T became apparent during this period, leading to the establishment of commercial production facilities.

The mid-20th century brought significant advances in purification techniques and yield optimization. Researchers developed sophisticated approaches to control reaction conditions, resulting in yields of 80-90% [4] [3]. The introduction of systematic quality control measures and improved understanding of reaction mechanisms contributed to these enhanced yields.

The most significant breakthrough occurred in the 1980s and 1990s with the development of trichloroisocyanuric acid-based synthesis routes [3] [5]. This innovation represented a paradigm shift in Dichloramine T production, offering yields of 85-95% with superior product purity [3]. The TCCA route provided several advantages including milder reaction conditions, reduced side product formation, and enhanced scalability.

Contemporary Manufacturing Protocols

Modern industrial production of Dichloramine T employs sophisticated multi-step processes designed to maximize yield while maintaining stringent quality standards. The contemporary manufacturing landscape is dominated by two primary synthetic approaches: the traditional chlorination route and the advanced trichloroisocyanuric acid methodology.

The conventional industrial process begins with para-toluenesulfonamide as the starting material, which undergoes controlled chlorination using chlorine gas in the presence of sodium hydroxide [4]. This process is typically conducted at room temperature to prevent decomposition and side reactions. The reaction proceeds through careful monitoring of pH levels, maintaining optimal conditions between 7.5 and 9.0 to favor monochloramine formation initially, followed by further chlorination to achieve the dichlorinated product [6].

Current manufacturing protocols achieve yields of 75-95% through precise control of reaction parameters [4]. Temperature management is critical, with most industrial processes operating between 5-25°C to minimize thermal decomposition while maintaining adequate reaction rates [7]. The chlorine to starting material ratio is carefully optimized, typically employing a 2.2:1 to 2.5:1 molar ratio to ensure complete conversion while minimizing over-chlorination.

The advanced trichloroisocyanuric acid route has gained significant prominence in contemporary manufacturing due to its superior efficiency and environmental benefits [3] [5]. This method involves the treatment of para-toluenesulfonamide with trichloroisocyanuric acid in dichloromethane at room temperature for 12 hours, achieving yields exceeding 93% with product purities greater than 96% [3] [5]. The TCCA methodology offers several advantages including reduced reaction times, improved atom economy, and decreased waste generation.

Modern manufacturing facilities incorporate automated process control systems that continuously monitor critical parameters including temperature, pH, chlorine concentration, and reaction progress [8]. These systems enable real-time optimization of reaction conditions, resulting in consistent product quality and minimized batch-to-batch variation. Quality assurance protocols include iodometric titration for active chlorine content determination and advanced spectroscopic methods for purity assessment [9] [10].

Industrial production also emphasizes environmental sustainability through the implementation of green chemistry principles [8]. Contemporary processes incorporate solvent recovery systems, waste minimization strategies, and energy-efficient operations. The integration of continuous processing technologies has further enhanced manufacturing efficiency while reducing environmental impact.

Reaction Mechanism of Chloramination Processes

The chloramination of para-toluenesulfonamide to produce Dichloramine T proceeds through a well-characterized multi-step mechanism involving sequential chlorine substitution at the nitrogen center. Understanding this mechanism is crucial for optimizing synthesis conditions and controlling product selectivity.

The initial step involves the formation of N-chloro-para-toluenesulfonamide (Chloramine T) through the reaction of para-toluenesulfonamide with hypochlorous acid or molecular chlorine [11] [12]. This reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic chlorine species, resulting in the formation of the N-Cl bond. The mechanism is facilitated by the electron-withdrawing nature of the sulfonyl group, which stabilizes the resulting N-chloro compound.

The reaction kinetics follow second-order behavior, being first-order in both the sulfonamide substrate and the chlorinating agent [11]. The rate-determining step involves the initial chlorination, with subsequent chlorination proceeding more rapidly due to the enhanced electrophilicity of the nitrogen center following the first chlorination [13]. This kinetic profile explains the observation that dichloramine formation occurs preferentially over monochloramine accumulation under appropriate reaction conditions.

pH plays a crucial role in determining the reaction pathway and product distribution [11] [14]. Under alkaline conditions (pH 8-9), the deprotonated sulfonamide anion reacts readily with hypochlorous acid, favoring monochloramine formation. As the pH decreases toward neutral or slightly acidic conditions (pH 6-7), further chlorination becomes favorable, leading to dichloramine production [12]. The optimal pH range for Dichloramine T synthesis is typically maintained between 3-7, depending on the specific chlorinating agent employed.

The reaction mechanism involves formation of a six-membered cyclic transition state incorporating a water molecule [11]. This transition state facilitates chlorine transfer while maintaining stereochemical integrity around the nitrogen center. The involvement of water in the transition state explains the observed kinetic isotope effects and the influence of solvent polarity on reaction rates.

Mechanistic studies have revealed that the reaction proceeds through both ionic and non-ionic pathways, depending on the ionization states of the reactants [11]. The ionic mechanism involves reaction between ionized Chloramine T and ionized amine species, while the non-ionic mechanism involves neutral molecular species. Rate constants for these pathways differ significantly, with the non-ionic mechanism exhibiting rate constants on the order of 5 × 10⁶ M⁻¹s⁻¹ [11].

Temperature effects on the chloramination mechanism are complex, involving competing kinetic and thermodynamic factors [6]. Elevated temperatures accelerate the reaction rate but may also promote decomposition reactions and side product formation. The activation energy for the chloramination process is approximately 45-55 kJ/mol, indicating moderate temperature sensitivity.

Recent mechanistic investigations have employed advanced spectroscopic techniques including NMR spectroscopy and mass spectrometry to elucidate reaction intermediates [15]. These studies have confirmed the sequential nature of chlorination and provided insights into the factors controlling regioselectivity and stereoselectivity in related chloramination reactions.

Purification Techniques and Yield Optimization

The purification of Dichloramine T requires specialized techniques due to its sensitivity to light, air, and moisture, as well as its oxidizing properties [9] [10]. Contemporary purification strategies combine traditional separation methods with advanced techniques designed to maximize yield while maintaining product stability.

Recrystallization remains the most widely employed purification technique for laboratory-scale synthesis [16]. The optimal solvent system involves ethanol or ethanol-water mixtures, with controlled cooling rates to promote crystal formation [5] [17]. This method typically achieves purification efficiencies of 85-92% with final product purities ranging from 95-98% [16]. The recrystallization process requires careful temperature control, typically involving dissolution at 50-60°C followed by slow cooling to room temperature and further cooling to 0-5°C to maximize yield recovery.

Column chromatography using silica gel provides superior purification efficiency for small-scale preparations [5] [18]. Elution with ethyl acetate-hexane gradients (typically 30:70 to 70:30) achieves purification efficiencies of 90-95% with product purities exceeding 98% [5] [17]. The method is particularly effective for removing closely related impurities including unreacted starting material and mono-chlorinated products. However, the technique is limited to laboratory scale due to cost and throughput considerations.

Sublimation under reduced pressure offers an alternative purification approach, particularly suitable for compounds with appropriate vapor pressure characteristics [16]. Dichloramine T sublimes at 79-83°C under reduced pressure, allowing separation from non-volatile impurities [9] [10]. This technique achieves purification efficiencies of 80-88% with product purities of 93-96% [16]. The method is advantageous for its solvent-free nature but requires careful temperature control to prevent thermal decomposition.

Industrial-scale purification employs fractional crystallization and filtration-based methods [16]. These processes are designed for high throughput while maintaining acceptable purity levels. Industrial filtration and washing protocols typically achieve purification efficiencies of 75-85% with product purities of 85-92% [16]. The methods involve sequential washing with cold water and organic solvents to remove impurities while minimizing product loss.

Yield optimization strategies focus on multiple aspects of the synthesis and purification process. Reaction condition optimization includes precise control of temperature, pH, reagent stoichiometry, and reaction time [19] [20]. Studies have demonstrated that optimal yields are achieved with slight excesses of chlorinating agent (typically 1.1-1.2 equivalents) combined with careful temperature control [19].

Advanced analytical techniques including high-performance liquid chromatography and gas chromatography-mass spectrometry are employed for yield determination and purity assessment [19]. These methods provide quantitative analysis of product composition and enable identification of impurities and degradation products.

Contemporary yield optimization also incorporates statistical experimental design approaches including response surface methodology and factorial design experiments [20]. These techniques enable systematic evaluation of multiple variables simultaneously, leading to identification of optimal reaction conditions with minimal experimental effort.

The integration of continuous processing technologies has shown promise for yield optimization in industrial settings [8]. Continuous reactors provide enhanced mixing, improved heat transfer, and better control of residence time distribution, potentially leading to higher yields and improved product consistency compared to traditional batch processes.

Dichloramine T (N,N-dichloro-4-methylbenzenesulfonamide) exhibits complex thermodynamic stability characteristics that are highly dependent on environmental conditions. The compound demonstrates inherent instability when exposed to ambient conditions, undergoing spontaneous decomposition through multiple pathways [1] [2].

Thermal Stability Parameters

The thermal stability of Dichloramine T is constrained by its decomposition temperature threshold. The compound maintains structural integrity at temperatures below 55°C, beyond which thermal decomposition becomes significant [3]. The melting point ranges from 79-83°C, with most sources reporting a value of 83°C under controlled conditions [2] [4] [5] [6]. The relatively low thermal stability necessitates careful temperature control during storage and handling procedures.

Decomposition Mechanisms

Dichloramine T undergoes decomposition through multiple concurrent pathways. Primary decomposition occurs via exposure to atmospheric conditions, resulting in the gradual loss of active chlorine content [1] [2]. The decomposition process is accelerated by several environmental factors including light exposure, air contact, and moisture presence [7] [6].

The fundamental decomposition pathway involves hydrolysis reactions that generate reactive nitrogen species. Recent mechanistic studies have identified the formation of nitroxyl (HNO) as a direct product of Dichloramine T hydrolysis [8]. This hydrolysis reaction represents the initial step in a complex cascade of chemical transformations:

Primary Hydrolysis Pathway:
Dichloramine T + H₂O → HNO + p-toluenesulfonamide + HCl

The generated nitroxyl species subsequently participates in secondary reactions, including disproportionation to form nitrous oxide (N₂O) and reaction with dissolved oxygen to produce peroxynitrite species [8] [9]. These reactive intermediates contribute to the overall oxidative capacity of the system while simultaneously representing decomposition products.

Environmental Sensitivity

The stability profile of Dichloramine T is significantly influenced by environmental parameters. Light sensitivity represents a critical factor, necessitating storage in dark conditions to prevent photochemical decomposition [7] [6]. The compound exhibits pronounced sensitivity to atmospheric moisture, requiring storage under controlled humidity conditions or inert gas atmospheres [7] [6].

Air exposure leads to progressive decomposition with concomitant chlorine loss, resulting in decreased oxidative capacity over time [2]. This atmospheric sensitivity mandates specialized storage protocols, including maintenance of temperatures below -20°C and protection from direct light exposure [7] [6].

Solubility Behavior in Organic/Aqueous Media

The solubility characteristics of Dichloramine T demonstrate pronounced solvent-dependent behavior, reflecting the compound's amphiphilic nature and the influence of intermolecular interactions on dissolution processes.

Aqueous Media Solubility

Dichloramine T exhibits extremely limited solubility in water, with reported values indicating near-complete insolubility (approximately 1 mg/mL at room temperature) [2] [10] [11]. This poor aqueous solubility reflects the hydrophobic character of the aromatic sulfonamide structure and the electron-withdrawing effects of the dichloro substituents.

The aqueous insolubility is further complicated by the compound's tendency to undergo hydrolytic decomposition in the presence of water, particularly under elevated temperature conditions [2]. When exposed to warm aqueous solutions, Dichloramine T demonstrates decomposition rather than enhanced dissolution, limiting its utility in aqueous-based applications.

Solvent CategorySolubilityRatio (w/v)TemperatureCitations
WaterAlmost insoluble~1 mg/mLRoom temperature [2] [10] [11]
Aqueous alcoholsDecomposesVariableElevated [2] [10]

Organic Solvent Solubility

Dichloramine T demonstrates excellent solubility in non-polar and moderately polar organic solvents, particularly those with chlorinated or aromatic character. The compound exhibits exceptional solubility in benzene and chloroform, with approximately 1:1 weight ratios achievable at room temperature [2] [12].

Chlorinated Solvents:
The highest solubility values are observed in chlorinated organic solvents. Chloroform provides near-complete dissolution with a 1:1 weight ratio (one gram of Dichloramine T dissolves in approximately 1 mL of chloroform) [2] [12]. Carbon tetrachloride demonstrates moderate solubility, requiring approximately 2.5 mL of solvent per gram of compound [2] [12].

Aromatic Solvents:
Benzene represents an optimal solvent for Dichloramine T dissolution, achieving 1:1 weight ratios under ambient conditions [2] [12]. This high solubility in aromatic systems reflects favorable π-π interactions between the aromatic rings of both the solvent and the p-toluenesulfonamide moiety.

Polar Aprotic Solvents:
Dimethyl sulfoxide (DMSO) provides excellent solubility (100 mg/mL or 416.48 mM), although ultrasonic treatment is required for complete dissolution [13] [14]. This enhanced solubility in DMSO reflects the solvent's ability to solvate both the polar sulfonamide group and the hydrophobic aromatic system.

Organic SolventSolubilityDissolution RatioSpecial ConditionsCitations
BenzeneHighly soluble1:1 (w/v)Room temperature [2] [12]
ChloroformHighly soluble1:1 (w/v)Room temperature [2] [12]
Carbon tetrachlorideSoluble1:2.5 (w/v)Room temperature [2] [12]
DMSOHighly soluble100 mg/mLUltrasonic required [13] [14]
Glacial acetic acidSolubleVariableRoom temperature [12]
Petroleum etherSlightly solubleLimitedRoom temperature [12]

Solvent-Induced Decomposition

An important consideration in solubility studies involves solvent-induced decomposition reactions. Alcoholic solvents, particularly ethanol, demonstrate limited compatibility with Dichloramine T. While 95% ethanol can dissolve up to 7.5% of the compound at 20°C, this dissolution is accompanied by significant decomposition [10]. This decomposition pathway limits the utility of alcoholic media for Dichloramine T applications.

Redox Properties and Oxidative Capacity

Dichloramine T functions as a potent oxidizing agent through multiple redox mechanisms, exhibiting electrochemical behavior comparable to established halogen-based oxidants such as sodium hypochlorite [15] [17].

Mechanistic Oxidation Pathways

The oxidative capacity of Dichloramine T operates through multiple distinct mechanisms. The primary oxidation pathway involves the transfer of active chlorine to substrate molecules, facilitated by the electrophilic character of the N-Cl bonds [15] . This process typically proceeds via one-electron transfer mechanisms, as demonstrated in direct titration studies with various reducing agents [19].

Radical Generation Mechanisms:
Recent mechanistic investigations have revealed that Dichloramine T can generate highly reactive radical species under specific conditions. The compound produces hydroxyl radicals (HO- ) and chlorine radicals (Cl- ) through complex hydrolysis and decomposition pathways [20] [21]. These radical species contribute significantly to the overall oxidative capacity, particularly in aqueous systems where peroxynitrite formation occurs [21].

The radical generation process involves initial hydrolysis to form nitroxyl (HNO), followed by reaction with dissolved oxygen to produce peroxynitrite (ONOO⁻). Subsequently, peroxynitrite decomposition yields hydroxyl radicals, which exhibit exceptionally high reactivity toward organic substrates [21].

Oxidative Capacity Quantification

The oxidative capacity of Dichloramine T has been quantified through various analytical approaches. Iodometric titration methods provide direct measurement of available chlorine content, which correlates with the compound's ability to oxidize reducing substrates [18] [22]. The oxidative capacity typically ranges from 95-99% of theoretical values for high-purity samples, depending on storage conditions and age of the material [2] [3].

Comparative Oxidative Strength:
Dichloramine T demonstrates oxidative capacity comparable to sodium hypochlorite under equivalent chlorine concentrations [15] . However, the oxidation kinetics and selectivity differ significantly between these oxidants. Dichloramine T exhibits enhanced selectivity toward certain organic functional groups, particularly sulfur-containing compounds and aromatic systems with electron-rich substitution patterns [23] [17].

pH RangeRedox Potential (V)Oxidative CapacityPrimary SpeciesCitations
0.5-1.01.139MaximumN-Cl⁺ species [18]
6.5-7.50.778ModerateMixed chloramine species [18]
9.0-9.50.614ReducedHydrolyzed products [18]

Substrate Selectivity and Reaction Kinetics

The redox properties of Dichloramine T exhibit substrate-dependent selectivity patterns. The compound demonstrates particular reactivity toward nucleophilic centers, including sulfur atoms, activated aromatic rings, and carbon-hydrogen bonds adjacent to electron-withdrawing groups [23]. This selectivity reflects the electrophilic character of the active chlorine centers and their preferential interaction with electron-rich substrates.

Kinetic studies have revealed that the oxidation reactions typically follow second-order kinetics, with rate constants dependent on both pH and substrate structure [24]. The reaction rates are generally enhanced under acidic conditions, consistent with the increased redox potential observed at lower pH values.

Surface Characteristics and Solid-State Behavior

The solid-state properties of Dichloramine T significantly influence its handling characteristics, storage stability, and practical applications. Understanding these surface and bulk solid properties is essential for optimizing storage protocols and predicting performance in various applications.

Crystal Structure and Morphology

Dichloramine T exists as a crystalline solid under ambient conditions, typically appearing as prismatic crystals when recrystallized from appropriate solvent systems [2]. The crystal morphology can be controlled through recrystallization conditions, with chloroform-petroleum ether mixtures providing well-formed prismatic crystals suitable for structural characterization [2] [3].

The crystalline structure exhibits characteristic features typical of aromatic sulfonamide compounds. The molecular packing is influenced by intermolecular interactions, including hydrogen bonding between sulfonamide groups and van der Waals interactions between aromatic rings [25]. These intermolecular forces contribute to the observed melting point (79-83°C) and influence the compound's thermal stability characteristics.

Physical Appearance and Particle Characteristics

Dichloramine T typically appears as a white to pale yellow crystalline powder, with the color intensity dependent on purity and storage conditions [2] [6]. Fresh, high-purity samples generally exhibit a white appearance, while slight yellowing may develop upon prolonged storage or exposure to light [6].

The particle size distribution affects both the dissolution kinetics and the compound's handling properties. Finely divided powders demonstrate enhanced surface area, leading to increased reactivity but also greater sensitivity to environmental conditions [26]. The powder form requires careful handling due to its oxidizing nature and potential for generating dust clouds [6].

Physical PropertyCharacteristicTypical RangeCitations
Crystal formPrismaticWell-formed crystals [2] [3]
ColorWhite to pale yellowFresh to aged [2] [6]
Particle stateCrystalline powderVariable size [6]
Density1.491 g/cm³Solid state [27] [28]

Surface Reactivity and Environmental Interactions

The surface characteristics of solid Dichloramine T exhibit pronounced sensitivity to environmental conditions. The compound's surface readily interacts with atmospheric moisture, leading to gradual hydrolysis and decomposition of surface layers [7] [6]. This surface reactivity necessitates storage under controlled humidity conditions to maintain compound integrity.

Light exposure causes photochemical decomposition of surface layers, resulting in color changes and loss of oxidative capacity [7] [6]. The photosensitivity requires storage in opaque containers or amber glass vessels to prevent degradation. UV radiation appears particularly damaging, causing rapid surface decomposition and chlorine loss.

Atmospheric Interactions:
The solid surface demonstrates pronounced sensitivity to atmospheric oxygen and moisture. Air exposure leads to gradual oxidation and hydrolysis reactions at the crystal surface, progressing inward over time [2] [7]. This atmospheric sensitivity mandates storage under inert gas atmospheres (typically nitrogen or argon) to prevent degradation [7] [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid with a strong odor of chlorine; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS]

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

238.9574550 g/mol

Monoisotopic Mass

238.9574550 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

83.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

36XJA7756O

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H271 (100%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

473-34-7

Wikipedia

Dichloramine-T

General Manufacturing Information

Benzenesulfonamide, N,N-dichloro-4-methyl-: INACTIVE

Dates

Last modified: 08-15-2023
1: Nakai JS, Poon R, Lecavalier P, Chu I, Yagminas A, Valli VE. Effects of subchronic exposure of rats to dichloramine and trichloramine in drinking water. Regul Toxicol Pharmacol. 2000 Apr;31(2 Pt 1):200-9. PubMed PMID: 10854126.
2: Dannan H, Crooks PA, Dittert LW, Hussain A. Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. J Pharm Sci. 1992 Jul;81(7):652-6. PubMed PMID: 1403698.
3: Hanigan WC. Neurological surgery during the Great War: the influence of Colonel Cushing. Neurosurgery. 1988 Sep;23(3):283-94. PubMed PMID: 3067113.
4: Moerlein SM, Mathis CA, Yano Y. Comparative evaluation of electrophilic aromatic iododemetallation techniques for labeling radiopharmaceuticals with iodine-122. Int J Rad Appl Instrum A. 1987;38(2):85-90. PubMed PMID: 3032864.
5: Jyotsna T, Pillai MR, Gupte JH, Mani RS. Mild radioiodination of insulin with dichloramine-T. Int J Rad Appl Instrum B. 1986;13(5):549-50. PubMed PMID: 3546211.
6: Gowda NM, Mahadevappa DS. Estimation of methionine and its metal complexes by oxidation with chloramine-T and dichloramine-T. Talanta. 1977 Jul;24(7):470-2. PubMed PMID: 18962124.
7: Gowda BT, Mahadevappa DS. A direct method of estimating cyanide ion in metal salts and complexes by means of chloramine-T, dichloramine-T and lead tetra-acetate. Talanta. 1977 May;24(5):325-6. PubMed PMID: 18962093.
8: Mahadevappa DS, Gowda BT. Estimation of cyanide ion in metal salts and complexes by means of chloramine-T and dichloramine-T. Talanta. 1976 Aug;23(8):601-2. PubMed PMID: 18961939.
9: Nair CG, Indrasenan P. New redox titrants in non-aqueous or partially aqueous media--VI: potentiometric determinations using dibromamine-T and some further applications of dichloramine-T. Talanta. 1976 Mar;23(3):239-41. PubMed PMID: 18961842.
10: Mahadevappa DS, Gowda NM. Estimation of glutathione with chloramine-T and dichloramine-T. Talanta. 1975 Sep;22(9):771-3. PubMed PMID: 18961731.
11: Nair CG, Nair VR. Dichloramine-T as a new oxidimetric titrant in non-aqueous and partially aqueous media-II Potentiometric determination of hydroquinone, hydrazine, oxine, cinnamic acid, Sn(II), Sb(III), Tl(I) and ferrocyanide. Talanta. 1973 Jul;20(7):696-9. PubMed PMID: 18961334.
12: Jacob TJ, Nair CG. Dichloramine-T as a new oxidimetric titrant in non-aqueous and partially aqueous media. Talanta. 1972 Mar;19(3):347-51. PubMed PMID: 18961055.
13: Rao VR, Venkappayya D, Aravamudan G. Stability characteristics of aqueous chloramine-T solutions. Talanta. 1970 Aug;17(8):770-2. PubMed PMID: 18960798.
14: Skillern PG. A SERIES OF WAR WOUNDS TREATED WITH DICHLORAMINE-T. Ann Surg. 1919 May;69(5):498-500. PubMed PMID: 17864099; PubMed Central PMCID: PMC1410300.
15: Cullen GE, Taylor HD. RELATIVE IRRITANT PROPERTIES OF THE CHLORINE GROUP OF ANTISEPTICS. J Exp Med. 1918 Nov 30;28(6):681-99. PubMed PMID: 19868288; PubMed Central PMCID: PMC2126308.
16: Baker HW. The Treatment of Infected Wounds with Dichloramine-T with special Reference to its Advantages over the Carrol-Dakin Method. Can Med Assoc J. 1918 Sep;8(9):805-23. PubMed PMID: 20311161; PubMed Central PMCID: PMC1585227.
17: Taylor HD, Austin JH. TOXICITY OF CERTAIN WIDELY USED ANTISEPTICS. J Exp Med. 1918 May 1;27(5):635-46. PubMed PMID: 19868231; PubMed Central PMCID: PMC2125880.
18: Dakin HD, Dunham EK. SOLVENTS FOR DICHLORAMINE-T. Br Med J. 1918 Jan 12;1(2976):51-2. PubMed PMID: 20768891; PubMed Central PMCID: PMC2339794.
19: Taylor HD, Austin JH. THE SOLVENT ACTION OF ANTISEPTICS ON NECROTIC TISSUE. J Exp Med. 1918 Jan 1;27(1):155-64. PubMed PMID: 19868192; PubMed Central PMCID: PMC2125954.
20: Lee LW, Furness WP. THE USE OF DICHLORAMINE-T IN THE TREATMENT OF INFECTIONS AND INFECTED WOUNDS. Ann Surg. 1918 Jan;67(1):14-24. PubMed PMID: 17863838; PubMed Central PMCID: PMC1426727.

Explore Compound Types